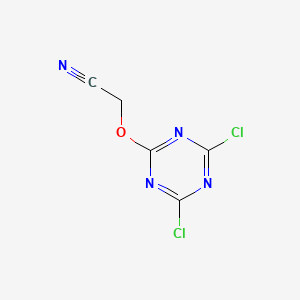
Acetonitrile, ((4,6-dichloro-1,3,5-triazin-2-yl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile, ((4,6-dichloro-1,3,5-triazin-2-yl)oxy)- is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, ((4,6-dichloro-1,3,5-triazin-2-yl)oxy)- typically involves the reaction of cyanuric chloride with acetonitrile under controlled conditions. One common method includes the following steps:
Reaction with Cyanuric Chloride: Cyanuric chloride is reacted with acetonitrile in the presence of a base such as sodium carbonate.
Addition of Reagents: The reaction mixture is stirred at low temperatures for a specific period, followed by gradual warming to room temperature.
Industrial Production Methods
In industrial settings, the production of Acetonitrile, ((4,6-dichloro-1,3,5-triazin-2-yl)oxy)- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave irradiation can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile, ((4,6-dichloro-1,3,5-triazin-2-yl)oxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or alcohols.
Addition-Elimination Mechanism: The compound can react with nucleophiles through an addition-elimination mechanism, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and other nucleophiles are commonly used in reactions with Acetonitrile, ((4,6-dichloro-1,3,5-triazin-2-yl)oxy)-.
Reaction Conditions: Reactions are typically carried out in solvents such as tetrahydrofuran (THF) or chloroform, with the addition of bases like sodium carbonate to neutralize the liberated hydrochloric acid.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can exhibit unique properties such as fluorescence and enhanced stability .
Applications De Recherche Scientifique
Acetonitrile, ((4,6-dichloro-1,3,5-triazin-2-yl)oxy)- has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, including UV stabilizers and polymer additives.
Biological Research:
Mécanisme D'action
The mechanism of action of Acetonitrile, ((4,6-dichloro-1,3,5-triazin-2-yl)oxy)- involves its interaction with nucleophiles through nucleophilic substitution and addition-elimination mechanisms. The compound’s chlorine atoms are replaced by nucleophiles, leading to the formation of stable triazine derivatives. These reactions can affect various molecular targets and pathways, depending on the specific nucleophiles involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound is a stable and highly reactive peptide coupling agent.
9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole: Known for its intense blue fluorescence and applications in organic electronics.
Uniqueness
Its ability to form stable triazine derivatives with unique properties makes it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
137522-74-8 |
|---|---|
Formule moléculaire |
C5H2Cl2N4O |
Poids moléculaire |
205.00 g/mol |
Nom IUPAC |
2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetonitrile |
InChI |
InChI=1S/C5H2Cl2N4O/c6-3-9-4(7)11-5(10-3)12-2-1-8/h2H2 |
Clé InChI |
MVBQCLXLDCCHDI-UHFFFAOYSA-N |
SMILES canonique |
C(C#N)OC1=NC(=NC(=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


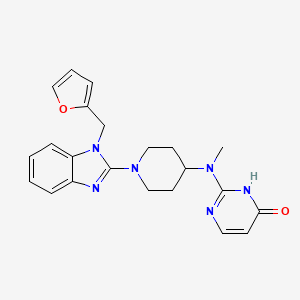
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)

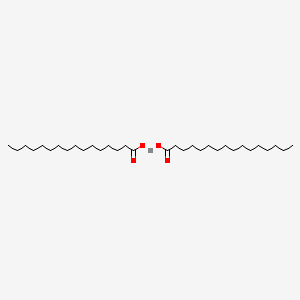

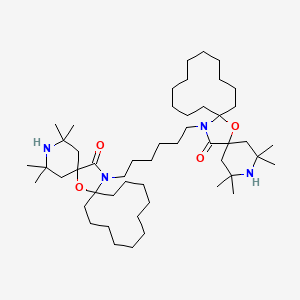

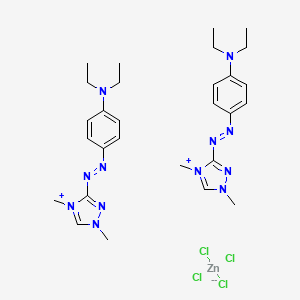

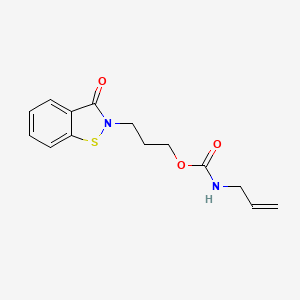


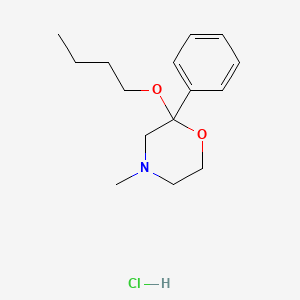
![(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698992.png)
